molecular formula C11H7Cl2NO2 B11946496 N-(3,5-dichlorophenyl)furan-2-carboxamide

N-(3,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B11946496
M. Wt: 256.08 g/mol
InChI Key: JSNWREGQSNWPQE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxamide group and a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)furan-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7Cl2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h1-6H,(H,14,15)

InChI Key

JSNWREGQSNWPQE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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